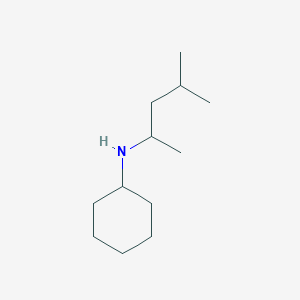

N-(4-methylpentan-2-yl)cyclohexanamine

Description

N-(4-methylpentan-2-yl)cyclohexanamine is an organic compound with the molecular formula C12H25N It is a cyclohexylamine derivative, characterized by the presence of a cyclohexane ring attached to an amine group, which is further substituted with a 4-methylpentan-2-yl group

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-(4-methylpentan-2-yl)cyclohexanamine |

InChI |

InChI=1S/C12H25N/c1-10(2)9-11(3)13-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 |

InChI Key |

DNTHOGMDVJGOEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NC1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Direct Hydrogenation and Amination of Substituted Cyclohexyl Precursors

One established approach for preparing cyclohexylamine derivatives involves the selective hydrogenation of substituted aromatic boronic acids or esters followed by amination. For example, the preparation of cis-4-methylcyclohexylamine (a close structural analog) has been achieved by:

Step 1: Selective Hydrogenation

4-methylphenylboronic acid or its esters are hydrogenated under a rhodium on carbon catalyst in solvents such as tetrahydrofuran or ethyl acetate. The reaction is conducted at 60–90 °C and 1–3 MPa pressure, yielding mainly the cis-4-methylcyclohexylboronic acid/ester after recrystallization in alcohol-water mixtures (methanol, ethanol, or isopropanol with water in 1:1 to 1:10 ratios).

This step achieves high stereoselectivity and purity (>99.5%) of the cis isomer.Step 2: Amination via Amine Substitution

The cis-4-methylcyclohexylboronic acid/ester is reacted with sulfamic acid and an aqueous inorganic base (NaOH, KOH, or LiOH) in solvents like tetrahydrofuran or acetonitrile at room temperature under nitrogen atmosphere. The reaction proceeds over 16 hours, yielding cis-4-methylcyclohexylamine with an 85% yield and >98% purity.

This method allows catalyst reuse up to seven times, indicating good process sustainability.

This two-step method is adaptable for scale-up and provides a high-purity amine suitable for further functionalization, such as N-alkylation to introduce the 4-methylpentan-2-yl substituent on the nitrogen.

N-Alkylation of Cyclohexanamine with 4-Methylpentan-2-yl Derivatives

The target compound this compound can be synthesized by N-alkylation of cyclohexanamine with an appropriate 4-methylpentan-2-yl halide or tosylate derivative. This classical method involves:

Preparation of 4-Methylpentan-2-yl Halide

The 4-methylpentan-2-ol is converted to its corresponding halide (e.g., bromide or chloride) using reagents like thionyl chloride or phosphorus tribromide under controlled conditions.Nucleophilic Substitution Reaction

Cyclohexanamine is reacted with the 4-methylpentan-2-yl halide in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as acetonitrile or dimethylformamide. The reaction is typically carried out at elevated temperatures (50–100 °C) for several hours.Workup and Purification

After completion, the reaction mixture is quenched, extracted, and purified by distillation or chromatography to isolate the desired this compound.

This method is straightforward but requires careful control to minimize over-alkylation and side reactions. It is widely used for preparing N-substituted cyclohexylamines in research and industrial settings.

One-Pot Sequential Amination and Alkylation Approaches

Recent advances in amine synthesis involve one-pot sequential procedures that combine amination and alkylation steps to improve efficiency:

For example, amines such as cyclohexylamine can be reacted sequentially with electrophilic alkylating agents and other reagents under neat or solvent conditions, optimizing temperature and time to maximize yield and minimize impurities.

Such methods often employ catalysts or additives to enhance nucleophilicity and selectivity, sometimes under microwave or reflux heating.

Although specific literature on one-pot synthesis of this compound is limited, analogous procedures for related cyclohexylamine derivatives have demonstrated high yields (up to 90%) and operational simplicity.

Data Tables Summarizing Preparation Conditions and Outcomes

Chemical Reactions Analysis

Types of Reactions

N-(4-methylpentan-2-yl)cyclohexanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oximes or ketones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or ketones.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of various substituted cyclohexylamine derivatives.

Scientific Research Applications

N-(4-methylpentan-2-yl)cyclohexanamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methylpentan-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Cyclohexylamine: A simpler amine with a cyclohexane ring, lacking the 4-methylpentan-2-yl substitution.

N-methylcyclohexylamine: Similar structure but with a methyl group instead of the 4-methylpentan-2-yl group.

N-(4-methoxy-4-methylpentan-2-yl)cyclohexanamine: A derivative with a methoxy group, showing different chemical properties.

Uniqueness

N-(4-methylpentan-2-yl)cyclohexanamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-methylpentan-2-yl)cyclohexanamine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via copper-catalyzed alkylation of cyclohexanamide derivatives with secondary alkyl halides. For example, cyclohexanecarboxamide reacts with 2-bromo-4-methylpentane under photoinduced copper catalysis at room temperature, yielding the product after purification via column chromatography (hexanes → 20% EtOAc/hexanes). Reaction optimization includes adjusting stoichiometry (e.g., 1:2 molar ratio of amide to halide) and solvent polarity to enhance yield (81–83% reported) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of This compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and stereochemistry, with cyclohexyl protons appearing as multiplet signals (δ 1.2–2.2 ppm) and methylpentyl groups showing distinct splitting patterns .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, similar cyclohexanamine derivatives exhibit chair conformations for the cyclohexyl ring and planar arrangements for alkyl substituents .

Q. How can thermodynamic properties like vapor pressure and enthalpy of vaporization be experimentally determined for this compound?

- Methodological Answer : Use the transpiration method to measure vapor pressures across a temperature range (e.g., 298–318 K). Molar enthalpies of vaporization () are derived from Clausius-Clapeyron plots. Consistency testing via group-contribution methods and quantum-chemical computations (e.g., DFT) validates experimental data .

Advanced Research Questions

Q. How can computational models predict the biological activity of This compound, and what docking strategies are recommended?

- Methodological Answer :

- In Silico Screening : Tools like Swiss ADME assess drug-likeness (e.g., Lipinski’s Rule of Five). Molinspiration calculates bioactivity scores for targets like GPCRs or kinases .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor binding pockets (e.g., μ-opioid receptors). Optimize force fields and scoring functions to account for hydrophobic interactions with the cyclohexyl group .

Q. What strategies resolve contradictions in thermochemical data for cyclohexanamine derivatives?

- Methodological Answer : Cross-validate experimental data (e.g., formation enthalpies) using quantum-chemical calculations (e.g., G4 thermochemical protocol) and group-additivity rules. For example, discrepancies in liquid-phase enthalpies were resolved by re-evaluating hydrogen-bonding effects in cyclohexylamine derivatives .

Q. How does the stereochemistry of the 4-methylpentan-2-yl group influence intermolecular interactions in crystal packing?

- Methodological Answer : Analyze crystal structures using SHELXD for phase determination. Compare packing motifs (e.g., herringbone vs. layered arrangements) and hydrogen-bonding networks. Substituent bulkiness in the 4-methylpentan-2-yl group may sterically hinder close packing, reducing lattice stability .

Q. What comparative approaches assess the reactivity of This compound against analogs with varying alkyl chains?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.